molecular formula Al5Gd B14715534 CID 78061875

CID 78061875

Cat. No.: B14715534
M. Wt: 292.2 g/mol
InChI Key: WNFPCVJSHNUKFZ-UHFFFAOYSA-N
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Description

CID 78061875, identified as oscillatoxin D, is a marine-derived cyclic polyketide belonging to the oscillatoxin family. Its chemical structure features a 14-membered macrocyclic lactone core with hydroxyl, methyl, and ether functional groups (Figure 1A) . The compound was isolated from cyanobacterial species and characterized using gas chromatography-mass spectrometry (GC-MS), which confirmed its molecular ion peak at m/z 528.3 [M+H]⁺ and characteristic fragmentation patterns (Figure 1C, D) . Oscillatoxin D exhibits potent bioactivity, including cytotoxicity against cancer cell lines, though its exact mechanism remains under investigation.

Properties

Molecular Formula

Al5Gd

Molecular Weight

292.2 g/mol

InChI

InChI=1S/5Al.Gd

InChI Key

WNFPCVJSHNUKFZ-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061875 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the use of specific reagents under controlled temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Reaction Types

CID 78061875 is inferred to undergo oxidation , reduction , and substitution reactions, based on its functional groups and reactivity patterns. These transformations are typical for compounds with electron-rich or electron-deficient moieties.

Reaction Type Key Characteristics
Oxidation Loss of electrons, facilitated by oxidizing agents like hydrogen peroxide.
Reduction Gain of electrons, often mediated by reducing agents such as sodium borohydride.
Substitution Replacement of atoms/groups via nucleophilic or electrophilic pathways.

Reaction Conditions and Reagents

The synthesis and reactivity of this compound likely depend on controlled conditions:

  • Temperature : Ranges from ambient to elevated temperatures (e.g., 20°C to 150°C) .

  • Catalysts : Metals like nickel, iron, or aluminum chloride may facilitate specific transformations .

  • Solvents : Toluene, acetonitrile, or water are commonly used depending on reaction type .

Mechanistic Insights

While direct mechanistic data for this compound is unavailable, analogous compounds suggest:

  • Oxidation may involve electron transfer to oxidizing agents (e.g., H₂O₂).

  • Reduction could proceed via hydride transfer or electron donation (e.g., using silanes) .

  • Substitution may rely on leaving-group reactivity or nucleophilic attack.

Methodological Frameworks

Tools like CAS SciFinder (result ) and functional group-based reaction databases (result ) provide structured approaches to predict reactivity. For example:

  • Named Reactions : Dehydrogenative coupling, Hirao reaction, and selective reductions are methodologies applicable to phosphorus-containing or aromatic compounds .

  • Experimental Protocols : Peer-reviewed literature often details reagent ratios, solvent choices, and yield optimization.

Challenges and Limitations

  • Data Gaps : Specific experimental conditions, product yields, and kinetic data for this compound are not publicly documented.

  • Structural Complexity : The compound’s molecular formula (Al₅Gd) suggests a metallo-organic structure, which may exhibit unique reactivity distinct from conventional organic compounds.

Future Research Directions

To fully characterize this compound’s reactivity:

  • Synthetic Studies : Validate reaction pathways through experimental validation.

  • Computational Modeling : Use DFT (Density Functional Theory) to predict transition states and reaction mechanisms.

  • Literature Mining : Leverage databases like CAS REGISTRY® or PubChem to identify analogs with documented reactivity .

Scientific Research Applications

CID 78061875 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78061875 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would be detailed in scientific studies and research articles .

Comparison with Similar Compounds

Structural Analogues within the Oscillatoxin Family

CID 78061875 shares structural homology with three other oscillatoxin derivatives (Figure 1B, C, D) :

Compound Name PubChem CID Molecular Formula Key Structural Differences
Oscillatoxin D 78061875 C₂₈H₄₀O₈ Baseline structure
30-Methyl-oscillatoxin D 185389 C₂₉H₄₂O₈ Methyl group at C-30 position
Oscillatoxin E 156582093 C₂₇H₃₈O₈ Loss of a hydroxyl group at C-12
Oscillatoxin F 156582092 C₂₇H₃₈O₉ Additional epoxy group at C-8/C-9

Key Observations :

  • Oscillatoxin E (CID 156582093) : The absence of a hydroxyl group at C-12 reduces hydrogen-bonding capacity, which may lower solubility in aqueous environments .
  • Oscillatoxin F (CID 156582092) : The epoxy group introduces steric hindrance, possibly altering binding affinity to biological targets .

Analytical Characterization

GC-MS and LC-ESI-MS analyses reveal distinct fragmentation patterns for this compound compared to its analogues. For example:

  • This compound shows a dominant fragment at m/z 341.2 due to lactone ring cleavage.
  • Oscillatoxin F (CID 156582092) exhibits a unique fragment at m/z 297.1, attributed to epoxy ring opening .

Bioactivity Trends

  • Increased Lipophilicity (CID 185389) : Likely enhances cellular uptake but may reduce renal clearance.
  • Reduced Polarity (CID 156582093) : Could diminish interactions with polar biological targets.
  • Steric Effects (CID 156582092) : May interfere with enzyme binding pockets, altering efficacy or specificity.

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